(3-甲基哌啶-3-基)甲醇

描述

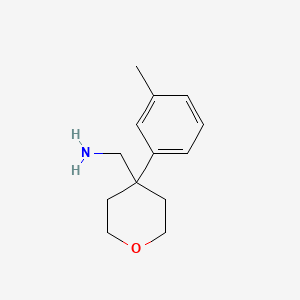

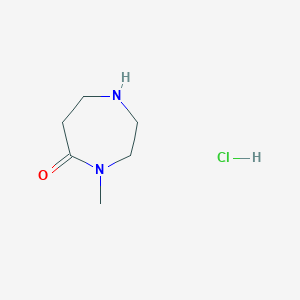

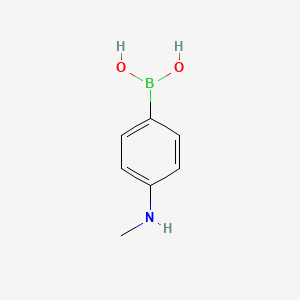

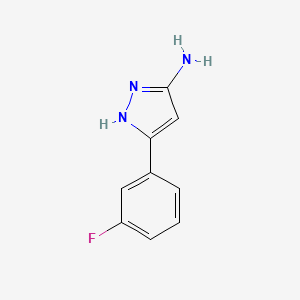

The compound "(3-Methylpiperidin-3-yl)methanol" is a structural motif present in various molecules with potential biological activity. It is a derivative of piperidine, a six-membered heterocyclic amine, which is often found in pharmaceutical compounds due to its ability to interact with biological targets. The methyl group and hydroxymethyl functional group on the piperidine ring can influence the molecule's physical properties, reactivity, and interaction with biological systems.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in the literature. For instance, an asymmetric synthesis of the orexin receptor antagonist MK-6096 piperidine core, which is structurally similar to "(3-Methylpiperidin-3-yl)methanol," was achieved in four steps with a 40% overall yield from methyl vinyl ketone and diethyl malonate. A key step in this synthesis involved a crystallization-induced dynamic resolution, which efficiently converted a mixture of lactam acids into the desired trans-lactam acid salt with high diastereomeric excess and yield .

Molecular Structure Analysis

The molecular structure of a related compound, "(3-Methyl-1,5-dioxaspiro[5.5]undecan-3-yl)Methanol," was characterized using various techniques, including single-crystal X-ray diffraction. The crystal structure analysis revealed that the 1,3-dioxane ring in the compound adopts a non-planar chair conformation, and the molecules are connected by hydrogen bonding, forming a one-dimensional chain structure .

Chemical Reactions Analysis

The synthesis of enantiopure piperidine derivatives, such as "[(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol," involves the preparation from racemic precursors like alaninol. These chiral ligands have shown unique behavior in controlling the stereochemistry of reactions, such as the addition of diethylzinc to benzaldehyde, which is a benchmark reaction for testing asymmetric induction in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of a methyl group and a hydroxymethyl group can affect the compound's boiling point, solubility, and reactivity. The crystal structure analysis provides insights into the density and melting points of these compounds, which are crucial for their practical applications and biological activity .

科学研究应用

手性配体的合成

(Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010)讨论了基于l-吡啶甲酸合成对映纯β-氨基醇的方法,其中包括与(3-甲基哌啶-3-基)甲醇相关的化合物。这些配体在反应的立体控制中表现出独特的行为,特别是在催化乙基锌加到苯甲醛中的反应中。

大肠杆菌中的生物转化

Whitaker等人(2017年)在他们的研究中Engineering the biological conversion of methanol to specialty chemicals in Escherichia coli展示了甲醇如何被用作生物生产化学品和燃料的底物。该研究展示了大肠杆菌将甲醇转化为生物质组分的能力,突显了(3-甲基哌啶-3-基)甲醇在生物技术应用中的潜力。

胺的N-甲基化和转移氢化

Sarki等人(2021年)研究了甲醇在Simple RuCl3催化的胺的N-甲基化和转移氢化中的应用。他们的研究侧重于使用甲醇作为氢源和C1合成子,展示了其在N-甲基化和串联反应中的应用,这可能包括(3-甲基哌啶-3-基)甲醇的衍生物。

生物催化的转氨基化和分辨

Chung等人(2015年)在他们关于Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol的工作中描述了一个不对称合成过程。这涉及生物催化的转氨基化过程,可能与具有特定手性的(3-甲基哌啶-3-基)甲醇的衍生物的生产相关。

甲醇在有机合成中的利用

Biswas和Srimani(2021年)讨论了Ru-Catalyzed Selective Catalytic Methylation利用甲醇作为C1源。这项研究对理解甲醇以及(3-甲基哌啶-3-基)甲醇如何在有机合成中形成碳-碳和碳-氮键具有重要意义。

对脂质动态的影响

Nguyen等人(2019年)在他们的研究中Methanol Accelerating DMPC Flip-Flop and Transfer: A SANS Study展示了甲醇对生物膜中脂质动态的影响。这项研究可能有助于理解(3-甲基哌啶-3-基)甲醇与生物系统的相互作用。

甲醇的生产和应用

Dalena等人(2018年)提供了一个overview of methanol production and applications,可以延伸到(3-甲基哌啶-3-基)甲醇的具体情况,考虑到它与甲醇的结构关系。

稀土元素催化的甲基化

Richard和Fan(2018年)讨论了use of rare earth elements in methanol synthesis catalysis,这可能对(3-甲基哌啶-3-基)甲醇的合成和应用产生影响。

安全和危害

作用机制

Target of Action

Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s known that piperidine derivatives can interact with various biological targets, leading to changes in cellular processes . The mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological processes .

Pharmacokinetics

The compound is a liquid at room temperature , which may influence its absorption and distribution.

Result of Action

As a piperidine derivative, it may have various pharmacological effects depending on its specific targets .

生化分析

Biochemical Properties

(3-Methylpiperidin-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with alcohol dehydrogenase, an enzyme responsible for the oxidation of alcohols to aldehydes or ketones. The interaction between (3-Methylpiperidin-3-yl)methanol and alcohol dehydrogenase involves the binding of the compound to the active site of the enzyme, leading to a conformational change that enhances the enzyme’s catalytic activity .

Cellular Effects

The effects of (3-Methylpiperidin-3-yl)methanol on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, (3-Methylpiperidin-3-yl)methanol can modulate the activity of G-protein coupled receptors (GPCRs), which are involved in transmitting signals from the extracellular environment to the cell interior. This modulation can lead to changes in gene expression and alterations in cellular metabolism, affecting processes such as cell growth and differentiation .

Molecular Mechanism

At the molecular level, (3-Methylpiperidin-3-yl)methanol exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For example, (3-Methylpiperidin-3-yl)methanol can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their activity .

Temporal Effects in Laboratory Settings

The stability and degradation of (3-Methylpiperidin-3-yl)methanol in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods. Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may affect cellular processes. In vitro and in vivo studies have demonstrated that (3-Methylpiperidin-3-yl)methanol can have long-term effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of (3-Methylpiperidin-3-yl)methanol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can enhance certain physiological processes. At high doses, (3-Methylpiperidin-3-yl)methanol can exhibit toxic effects, including liver and kidney damage. These adverse effects are likely due to the accumulation of the compound and its metabolites in these organs, leading to cellular stress and damage .

Metabolic Pathways

(3-Methylpiperidin-3-yl)methanol is involved in several metabolic pathways, including the oxidation of alcohols and the synthesis of secondary metabolites. The compound interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, facilitating the conversion of alcohols to aldehydes and carboxylic acids. These metabolic reactions are essential for maintaining cellular homeostasis and energy production .

Transport and Distribution

The transport and distribution of (3-Methylpiperidin-3-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, (3-Methylpiperidin-3-yl)methanol can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

(3-Methylpiperidin-3-yl)methanol is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for its activity and function, as it allows (3-Methylpiperidin-3-yl)methanol to interact with specific biomolecules and participate in cellular processes .

属性

IUPAC Name |

(3-methylpiperidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(6-9)3-2-4-8-5-7/h8-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGCHHGYZKQCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598913 | |

| Record name | (3-Methylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221298-00-6 | |

| Record name | (3-Methylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methylpiperidin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

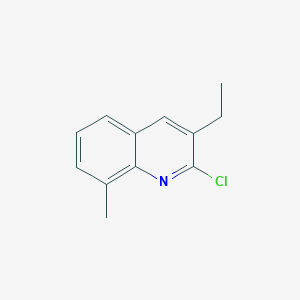

![2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1320079.png)

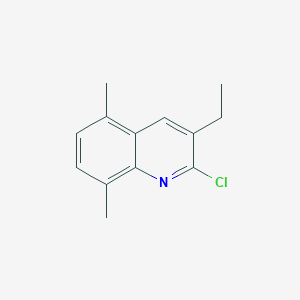

![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)